
Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a trifluoromethyl group, which is known to enhance the biological activity and stability of molecules, making it a valuable component in drug design and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-amino-3-(trifluoromethyl)benzoic acid with hydrazine to form the pyrazole ring, followed by esterification with methanol to produce the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group typically yields nitro derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the design of new drugs with enhanced stability and activity.
Industry: Utilized in the development of advanced materials with specific properties, such as increased resistance to degradation.
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, making it a valuable compound in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-amino-3-(trifluoromethyl)benzoate: Shares the trifluoromethyl group but lacks the pyrazole ring.
Methyl 3-amino-4-methylbenzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Methyl 4-fluorobenzoate: Contains a fluorine atom instead of the trifluoromethyl group.
Uniqueness
Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate is unique due to the presence of both the pyrazole ring and the trifluoromethyl group
Propiedades
Fórmula molecular |
C12H10F3N3O2 |
|---|---|
Peso molecular |
285.22 g/mol |
Nombre IUPAC |
methyl 4-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]benzoate |
InChI |
InChI=1S/C12H10F3N3O2/c1-20-11(19)7-2-4-8(5-3-7)18-6-9(16)10(17-18)12(13,14)15/h2-6H,16H2,1H3 |
Clave InChI |
XKRLFSUBQWLREM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


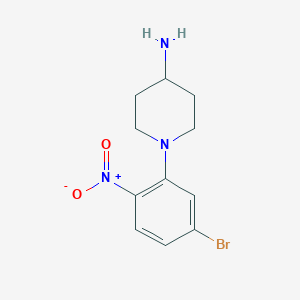
![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089257.png)
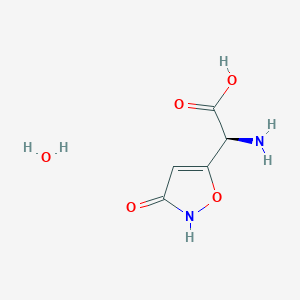

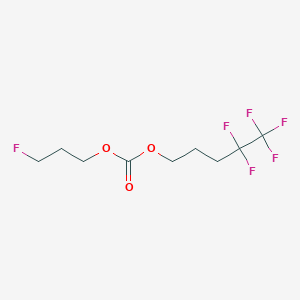
![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)
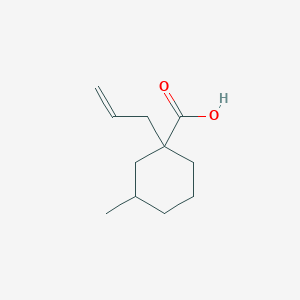

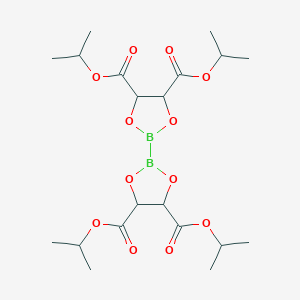
![(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12089305.png)
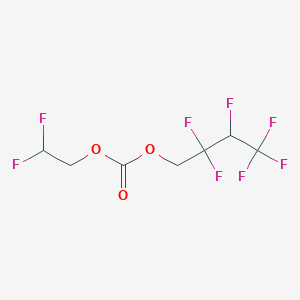

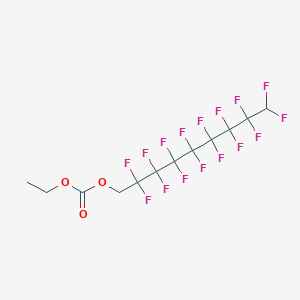
![Bicyclo[3.2.1]octane-2,2-diol](/img/structure/B12089325.png)
